
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene is a chemical compound that belongs to the class of organophosphorus compounds. It is a white crystalline powder that is widely used in scientific research applications due to its unique properties.
Mechanism of Action
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene acts as a phosphonate ester, which makes it an excellent nucleophile. It can react with various electrophiles, including aldehydes, ketones, and epoxides, to form new compounds. Moreover, it can coordinate with metal ions to form stable complexes, which can be used in catalytic reactions.
Biochemical and Physiological Effects:
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene has been shown to exhibit various biochemical and physiological effects. It has been reported to have antiviral, anticancer, and antimicrobial properties. Moreover, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene offers several advantages for lab experiments. It is easy to synthesize, and the synthesis method offers a high yield and purity of the product. Moreover, it is stable under normal laboratory conditions and can be stored for an extended period. However, it has some limitations, including its toxicity and potential environmental hazards. Therefore, it should be handled with care, and proper safety measures should be taken.
Future Directions
There are several future directions for the use of 1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene in scientific research. It can be used in the synthesis of new biologically active compounds, including antiviral, anticancer, and antimicrobial agents. Moreover, it can be used in the preparation of metal complexes, which can be used in catalytic reactions. Furthermore, it can be used in the development of new materials, including polymers and composites, with unique properties. Overall, the future directions for the use of 1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene in scientific research are vast and promising.
Conclusion:
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene is a chemical compound that offers unique properties for scientific research applications. It is widely used in the synthesis of various compounds, including biologically active agents and metal complexes. Moreover, it exhibits various biochemical and physiological effects, including antiviral, anticancer, and antimicrobial properties. Although it has some limitations, it offers several advantages for lab experiments. The future directions for the use of 1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene in scientific research are vast and promising, making it an essential compound in the field of chemistry.
Synthesis Methods
The synthesis of 1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene involves the reaction between benzene and diethyl phosphite in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization. This method offers a high yield and purity of the product.
Scientific Research Applications
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene is widely used in scientific research applications due to its unique properties. It is used as a reagent in the synthesis of various compounds, including phosphonates, phosphates, and phosphine oxides. It is also used as a ligand in the preparation of metal complexes. Moreover, it is used in the synthesis of biologically active compounds, including antiviral, anticancer, and antimicrobial agents.
properties
IUPAC Name |
1-tert-butyl-4-(diethoxyphosphorylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25O3P/c1-6-17-19(16,18-7-2)12-13-8-10-14(11-9-13)15(3,4)5/h8-11H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQVJBHHMWKYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-tert-butylbenzylphosphonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

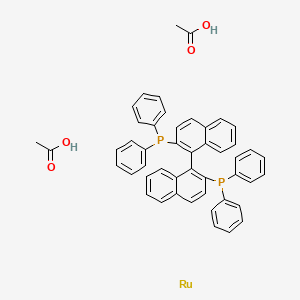


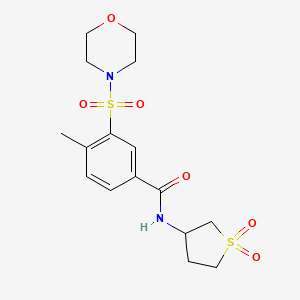
![7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489113.png)
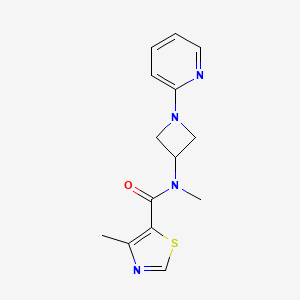
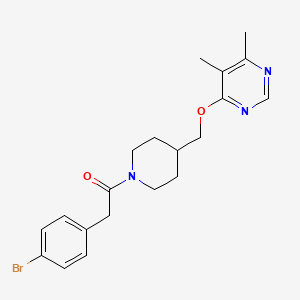
![(2Z)-N-acetyl-6-chloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2489117.png)
![(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B2489118.png)

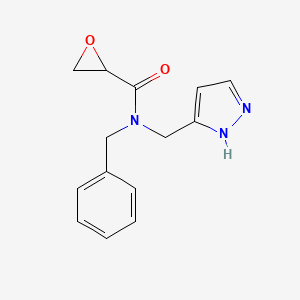
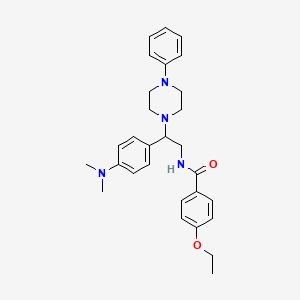
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2489122.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2489124.png)